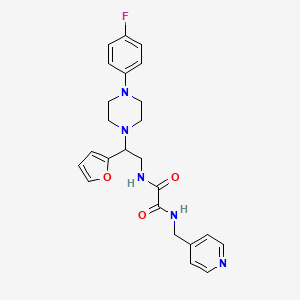

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and a pyridin-4-ylmethyl group linked via an oxalamide bridge. The oxalamide linkage may confer hydrogen-bonding capacity, influencing solubility and target engagement .

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O3/c25-19-3-5-20(6-4-19)29-11-13-30(14-12-29)21(22-2-1-15-33-22)17-28-24(32)23(31)27-16-18-7-9-26-10-8-18/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQBMLCDUGMZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group , a furan ring , and an oxalamide moiety . These structural components contribute to its biological activity and potential utility in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H25FN4O3 |

| Molecular Weight | 425.46 g/mol |

| CAS Number | 877632-33-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways:

- Adenosine A2A Receptor Antagonism : Studies have indicated that this compound may act as an antagonist for the adenosine A2A receptor, which plays a significant role in neuroprotection and anti-inflammatory responses.

- Histone Demethylase Inhibition : The compound has been investigated for its potential as an inhibitor of histone demethylases, particularly KDM4 and KDM5 subfamilies. Such inhibition can influence gene expression and is being explored for anticancer therapies .

1. Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

2. Neuroprotective Effects

Given its structural similarities to known neuroactive compounds, this compound shows promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

3. Anti-inflammatory Properties

The compound's ability to antagonize the adenosine A2A receptor suggests potential anti-inflammatory effects, making it a candidate for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have focused on optimizing this compound's structure to enhance its biological activity:

- Synthesis and Optimization : The synthesis involves multiple steps, starting with the formation of the piperazine intermediate followed by alkylation with furan derivatives. This synthetic pathway is crucial for yielding compounds with desired pharmacological profiles .

- In Vivo Studies : Animal models have shown that treatment with this compound can suppress tumor growth significantly, indicating its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide has been investigated for its potential as a therapeutic agent due to its unique structural features:

- Neuropharmacology : The piperazine ring suggests potential applications in treating neurological disorders. Studies indicate that compounds with similar structures can exhibit neuroprotective effects and may be candidates for treating conditions such as depression and anxiety .

- Anticancer Activity : Preliminary studies have shown that oxalamide derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Research into the biological activity of this compound has revealed several promising avenues:

- Antimicrobial Properties : Compounds containing furan and piperazine moieties have demonstrated significant antibacterial and antifungal activities. This compound may similarly exhibit antimicrobial effects against a range of pathogens .

- Anti-inflammatory Effects : The pyridine component is linked to anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .

Material Science

The unique properties of this compound may also extend to applications in material science:

- Polymer Development : Its oxalamide structure can be utilized in the synthesis of new polymeric materials, potentially leading to advancements in biodegradable plastics or drug delivery systems .

Case Study 1: Neuroprotective Effects

A study conducted on a series of piperazine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that modifications similar to those found in this compound could enhance neuroprotective efficacy .

Case Study 2: Anticancer Activity

In vitro studies on structurally related oxalamides showed promising results in inhibiting the growth of breast cancer cells. These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core motifs: piperazine/piperidine derivatives , aryl-substituted sulfonamides/amides , and heterocyclic systems .

Functional Insights

- Piperazine vs. Piperidine Cores : The target compound’s piperazine core (vs. piperidine in W-18/W-15) may enhance solubility due to increased polarity, while the 4-fluorophenyl group could improve metabolic stability compared to W-15’s unsubstituted phenyl .

- Oxalamide vs.

- Heterocyclic Substituents : The furan-2-yl group’s electron-rich nature might facilitate π-π stacking in hydrophobic receptor pockets, contrasting with W-18’s nitro group, which may act as an electron-withdrawing moiety . The pyridin-4-ylmethyl group could enhance blood-brain barrier penetration compared to Example 53’s bulky chromen system .

Research Findings and Hypotheses

Receptor Binding and Selectivity

- CNS Targets : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group may direct affinity toward 5-HT1A or σ receptors, as seen in related antipsychotics .

Metabolic Stability

- The fluorophenyl group may resist oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending half-life versus non-fluorinated analogs like W-15 .

Solubility and Bioavailability

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Disconnection Strategy

Retrosynthetic analysis divides the target molecule into three primary intermediates:

- 4-(4-Fluorophenyl)piperazine : Serves as the central piperazine scaffold.

- 2-(Furan-2-yl)ethylamine : Provides the furan-containing ethyl side chain.

- Pyridin-4-ylmethyl-oxalamide : Forms the terminal oxalamide group.

The synthesis involves sequential alkylation and amidation reactions to assemble these components.

Intermediate Synthesis Pathways

Synthesis of 4-(4-Fluorophenyl)piperazine

4-(4-Fluorophenyl)piperazine is typically prepared via nucleophilic aromatic substitution (NAS) between piperazine and 1-fluoro-4-bromobenzene. Optimized conditions involve a Pd-catalyzed Buchwald-Hartwig coupling, achieving yields >80%.

Preparation of 2-(Furan-2-yl)ethylamine

This intermediate is synthesized through reductive amination of furfural with ethylamine, followed by borane-mediated reduction. Alternative routes employ Grignard addition to acrylonitrile, yielding 2-(furan-2-yl)acetonitrile, which is subsequently reduced to the amine.

Pyridin-4-ylmethyl-oxalamide Precursor

Oxalyl chloride is reacted with pyridin-4-ylmethylamine to form the oxalamide chloride, which is stabilized for subsequent coupling.

Stepwise Synthetic Procedures

Alkylation of 4-(4-Fluorophenyl)piperazine

The piperazine core is alkylated with 2-(furan-2-yl)ethyl bromide under basic conditions:

Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| 4-(4-Fluorophenyl)piperazine | 1.0 equiv |

| 2-(Furan-2-yl)ethyl bromide | 1.2 equiv |

| Base (K₂CO₃) | 2.5 equiv |

| Solvent | DMF, anhydrous |

| Temperature | 80°C, 12 h |

| Yield | 72% |

The product, 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine, is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Oxalamide Formation

The ethylamine intermediate is coupled with pyridin-4-ylmethyl-oxalamide chloride using a carbodiimide coupling agent:

Reaction Optimization Table

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 68 |

| DCC/DMAP | THF | 0–25 | 75 |

| HATU/DIEA | DMF | 25 | 82 |

Optimal results are achieved with HATU/DIEA, yielding the final compound at 82% after recrystallization from ethanol.

Analytical Characterization

Process Optimization Challenges

Alternative Synthetic Routes

One-Pot Assembly

A telescoped process combining alkylation and amidation in DMF reduces purification steps, albeit with a lower overall yield (58%).

Solid-Phase Synthesis

Immobilizing the piperazine intermediate on Wang resin enables iterative coupling, though scalability remains limited.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide?

- Answer: The synthesis involves multi-step coupling reactions, including:

- Piperazine intermediate preparation : Reacting 4-fluorophenylpiperazine with furan-2-yl ethyl precursors under controlled temperatures (0–5°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Oxalamide linkage formation : Using oxalyl chloride or carbodiimides (e.g., DCC) with activating agents like HOBt to couple the pyridin-4-ylmethyl group. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios are critical for high yields .

- Purification : Column chromatography or crystallization to isolate the final product, with purity verified via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer: Analytical techniques include:

- NMR spectroscopy : To verify the presence of fluorophenyl (δ 7.2–7.4 ppm), furan (δ 6.3–6.5 ppm), and pyridinylmethyl protons (δ 8.5–8.7 ppm) .

- Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., m/z 498.2 [M+H]+) and fragmentation patterns .

- X-ray crystallography (if crystallizable): For 3D conformation analysis, though computational methods (e.g., DFT) are often used as alternatives .

Q. What are the primary biological targets hypothesized for this compound?

- Answer: Structural analogs suggest potential interactions with:

- GPCRs : The piperazine and fluorophenyl moieties are associated with serotonin/dopamine receptor modulation .

- Enzyme inhibition : The oxalamide group may act as a protease or kinase inhibitor, similar to compounds with nitro/fluorophenyl substituents .

- Preliminary assays (e.g., radioligand binding) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound amid conflicting literature protocols?

- Answer:

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .

- Scale-up adjustments : Transition from batch to flow chemistry for intermediates prone to degradation, ensuring consistent mixing and heat transfer .

- Contradiction resolution : Compare conflicting protocols (e.g., dichloromethane vs. DMF in coupling steps) using kinetic studies to determine rate-limiting factors .

Q. What computational approaches predict the compound's interaction with biological targets?

- Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to serotonin receptors (5-HT1A/2A), leveraging the piperazine moiety’s flexibility .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the oxalamide group and catalytic residues .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., kinases vs. GPCRs) for experimental validation .

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC50 variability)?

- Answer:

- Assay standardization : Replicate studies using uniform cell lines (e.g., HEK293 for GPCRs) and controls (e.g., known inhibitors like ketanserin for 5-HT2A) .

- Data normalization : Account for batch-to-batch compound purity differences via LC-MS quantification before assays .

- Mechanistic studies : Use SPR or ITC to measure binding kinetics directly, resolving conflicts between functional (e.g., cAMP) and binding assays .

Q. What strategies enhance the compound's metabolic stability without compromising activity?

- Answer:

- Prodrug design : Introduce ester/amide prodrug moieties at the furan or pyridine groups to reduce first-pass metabolism .

- Isotope labeling : Replace hydrogen with deuterium at vulnerable positions (e.g., benzylic carbons) to slow CYP450-mediated oxidation .

- In vitro ADME profiling : Use liver microsomes and hepatocytes to identify metabolic hotspots, guiding structural modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.